molecular formula C11H7BrFNOS B2957731 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide CAS No. 476296-59-0

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B2957731
CAS No.: 476296-59-0
M. Wt: 300.15
InChI Key: OUHGSWGOCKISOB-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-fluorophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a bromine substituent at the 5-position of the thiophene ring and a 4-fluorophenyl group attached to the carboxamide nitrogen. The bromine atom enhances electrophilic reactivity for further functionalization (e.g., via Suzuki-Miyaura cross-coupling), while the 4-fluorophenyl group introduces steric and electronic effects that influence solubility, bioavailability, and target binding.

Synthesis typically involves coupling 5-bromothiophene-2-carboxylic acid with 4-fluoroaniline using titanium tetrachloride (TiCl₄) as a coupling agent in pyridine, a method analogous to related compounds like 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (75% yield) and 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (80% yield) .

Properties

IUPAC Name

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGSWGOCKISOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of n-butyllithium (n-BuLi) and dimethylformamide (DMF) as reagents . The reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Insights :

  • Higher polar surface areas (e.g., pyrazine derivatives) correlate with reduced blood-brain barrier penetration .

Computational and Reactivity Descriptors

DFT studies on analogues reveal substituent effects on electronic properties:

Compound Name HOMO-LUMO Gap (eV) Electrophilicity Index (ω) Chemical Hardness (η)
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide 4.2–5.1 3.5–4.0 2.1–2.5
This compound Predicted: 4.5–5.3 Predicted: 3.8–4.2 Predicted: 2.3–2.7 N/A

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine, pyrazine) increase the HOMO-LUMO gap, enhancing stability but reducing chemical reactivity .
  • The 4-fluorophenyl group likely increases electrophilicity compared to alkylated analogues, favoring interactions with nucleophilic biological targets .

Biological Activity

5-Bromo-N-(4-fluorophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_8BrFNOS, with a molecular weight of approximately 300.147 g/mol. The compound features a thiophene ring, which is known for its aromatic properties and ability to participate in various chemical reactions. The presence of bromine and fluorine substituents contributes to its unique electronic characteristics, enhancing its potential as a drug candidate.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of several cancer cell lines. For example, studies have demonstrated its activity against human leukemia cells, with IC50_{50} values ranging from 3 to 14 µM, indicating effective cytotoxicity against these malignancies .

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)
Human leukemia3 - 14
Pancreatic cancer<20
Breast cancer<20

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these activities range from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
E. faecalis40 - 50
P. aeruginosa40 - 50
S. typhiNot reported
K. pneumoniaeNot reported

3. Antiviral Activity

This compound has been identified as an inhibitor of enterovirus 71 (EV71), with an EC50_{50} value of 1.42 µM, indicating low micromolar activity against this virus . This positions the compound as a potential candidate for antiviral drug development.

Table 3: Antiviral Activity Data

CompoundEC50_{50} (µM)Reference Drug EC50_{50} (µM)
This compound1.42Enviroxime (0.15)

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Sodium-Dependent Glucose Co-Transporter 2 (SGLT2) : The compound may influence glucose reabsorption pathways in the kidneys, suggesting potential utility in diabetes management .
  • Cell Cycle Modulation : Its effect on cancer cell lines indicates that it may interfere with cell cycle progression, leading to apoptosis in cancerous cells .

Case Studies

Recent studies have highlighted the therapeutic potential of derivatives of this compound:

  • Derivatization for Enhanced Activity : Research has shown that modifying the structure can lead to improved pharmacological properties, such as increased potency and selectivity against specific targets .
  • Comparative Studies : In comparative evaluations, derivatives such as N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide showed enhanced activity against EV71 compared to other structural analogs .

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